![molecular formula C14H13NO5S B2887494 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 885269-74-9](/img/structure/B2887494.png)
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid, commonly known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of mild to moderate pain, fever, and inflammation. It is a member of the anthranilic acid derivatives class of NSAIDs and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a white crystalline powder that is soluble in water and has a molecular weight of 241.3 g/mol.
Mechanism of Action
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain, fever, and inflammation by inhibiting the production of prostaglandins. It has also been shown to have antipyretic properties, which means it can reduce fever. In addition, mefenamic acid has been shown to have antioxidant properties, which means it can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Mefenamic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can have variable effects depending on the experimental conditions and the dose used. Another limitation is that it can have off-target effects that may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on mefenamic acid. Some of these include:
1. Investigating its potential use in cancer therapy: Mefenamic acid has been shown to have anticancer properties and has the potential to be used in cancer therapy.
2. Developing new formulations: New formulations of mefenamic acid could be developed to improve its effectiveness and reduce its side effects.
3. Studying its effects on the immune system: Mefenamic acid has been shown to have immunomodulatory effects, and further research is needed to understand its effects on the immune system.
4. Investigating its effects on the cardiovascular system: Mefenamic acid has been shown to have cardiovascular effects, and further research is needed to understand its effects on the cardiovascular system.
Conclusion:
Mefenamic acid is a widely used 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation. Mefenamic acid has several advantages and limitations when used in laboratory experiments, and there are several future directions for research on this compound.
Synthesis Methods
Mefenamic acid can be synthesized by the reaction of 3-amino benzoic acid with 3-methoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields mefenamic acid and sodium chloride as a byproduct.
Scientific Research Applications
Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effectiveness in treating different types of pain and inflammation. Some of the areas of research where mefenamic acid has been studied include:
1. Dysmenorrhea: Mefenamic acid has been shown to be effective in treating primary dysmenorrhea, which is a common menstrual disorder characterized by severe menstrual cramps.
2. Arthritis: Mefenamic acid has been studied for its effectiveness in treating rheumatoid arthritis and osteoarthritis.
3. Cancer: Mefenamic acid has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
3-[(3-methoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-6-3-7-13(9-12)21(18,19)15-11-5-2-4-10(8-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKBKJMCXJOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

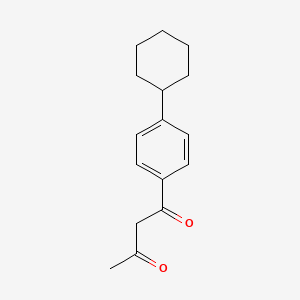
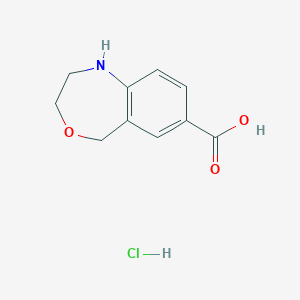

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2887419.png)
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)
![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)
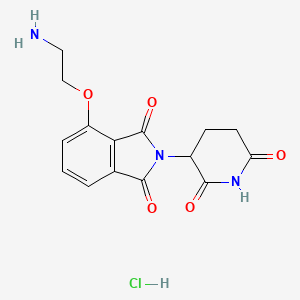
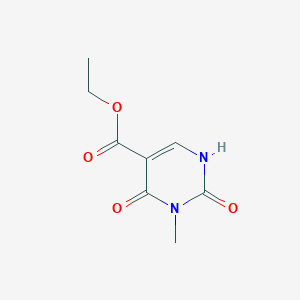
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)
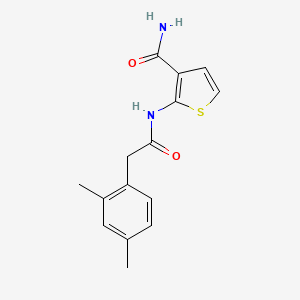
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)

![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)